molecular formula C4H5FN4 B6152936 2-fluoro-3-hydrazinylpyrazine CAS No. 1998247-67-8

2-fluoro-3-hydrazinylpyrazine

Cat. No.: B6152936
CAS No.: 1998247-67-8
M. Wt: 128.1
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Description

2-Fluoro-3-hydrazinylpyrazine (CAS No. 1998247-67-8) is a fluorinated pyrazine derivative featuring a hydrazine group at the 3-position. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

CAS No.

1998247-67-8

Molecular Formula

C4H5FN4

Molecular Weight

128.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-hydrazinylpyrazine typically involves the introduction of a fluorine atom and a hydrazinyl group onto a pyrazine ring. One common method involves the reaction of 2-fluoropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-3-hydrazinylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-fluoro-3-hydrazinylpyrazine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. It is being investigated for its role in inhibiting certain enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-fluoro-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Characteristics:

  • Structure : Pyrazine core with fluorine at C2 and hydrazine (-NH-NH2) at C2.
  • Synthesis : Typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with halogenated pyrazine precursors under controlled conditions .
  • Applications : Serves as a precursor for hydrazones, Schiff bases, and heterocyclic hybrids, which are explored for drug development .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-fluoro-3-hydrazinylpyrazine with structurally related hydrazine-containing heterocycles:

Compound Name Core Structure Substituents Key Features Biological Activity Reference
This compound Pyrazine C2-F, C3-NH-NH2 High reactivity for hydrazone formation; fluorination enhances stability Antimycobacterial, enzyme inhibition
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide Pyridazinone C6-piperazine-fluorophenyl, C2-acetohydrazide Flexible linker for benzalhydrazone derivatives; targets CNS receptors Antidepressant, antipsychotic
N-(E)-Heteroaromaticpyrazine-2-carbohydrazide Pyrazine-carbohydrazide C2-carbohydrazide, N-heteroaromatic Broad-spectrum antimycobacterial activity; synergizes with hydrazone moieties Antitubercular
2(4-Chlorophenyloxy)-4,6-bisaryl hydrazino-1,3,5-triazine Triazine Bisaryl hydrazine, C2-chlorophenyloxy High thermal stability; used in agrochemicals and polymer chemistry Antimicrobial, herbicide potential

Stability and Pharmacokinetics

  • Fluorination at C2 in this compound improves metabolic stability compared to non-fluorinated analogs (e.g., 3-hydrazinylpyrazine), as shown in hepatic microsome assays .
  • Pyridazinone derivatives () exhibit longer plasma half-lives (>6 hours) due to piperazine-linked fluorophenyl groups enhancing lipophilicity .

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